![molecular formula C14H16F3N3O6 B2705201 Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate CAS No. 477768-39-1](/img/structure/B2705201.png)
Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate” is a chemical compound with the CAS Number: 477768-39-1 . It has a molecular weight of 379.29 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 379.29 . The InChI code for this compound provides information about its molecular structure and formula .Scientific Research Applications
Photocatalytic Applications
Compounds with nitroaromatic groups, similar to the structural components of Methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate, have been studied for their photocatalytic degradation capabilities. For instance, the photocatalytic degradation of aniline, 4-nitroaniline, and 2,4-dinitroaniline using SnO2 nanostructures highlights the potential of nitroaromatic compounds in environmental remediation technologies (Talebian & Jafarinezhad, 2013).
Organic Synthesis and Catalysis
Research on the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes bearing aniline moieties suggests the importance of such compounds in developing new catalytic materials for olefin polymerization (Schmid et al., 2001). This illustrates the potential of this compound in catalysis and polymer science.
Electron Transfer Mechanisms
Studies on photo-induced electron-transfer reactions involving aryl perfluoroalkanesulfonates with anilines indicate the reactive potential of nitroaromatic and anilino compounds in generating coupling products through electrophilic aromatic substitution (Chen & Li, 1994). This suggests potential applications in synthesizing novel organic compounds and understanding reaction mechanisms.
Host-Guest Chemistry
Research on the design and synthesis of host-guest complexes through non-covalent bonds, where specific nitro-substituted compounds function as hosts, provides insight into the supramolecular chemistry applications of this compound (Pedireddi et al., 1998).
Green Chemistry Metrics
The evaluation of dimethyl carbonate and other methylating agents based on atom economy and mass index in comparison to traditional methods provides a framework for assessing the efficiency and environmental impact of chemical reactions involving similar compounds (Selva & Perosa, 2008). This research could inform the development of more sustainable chemical processes using this compound.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as dinitroaniline herbicides, act on the mitotic process essential to undesirable organisms .
Mode of Action
It is suggested that it may disrupt the mitotic process in cells, similar to other dinitroaniline herbicides . This disruption is caused by an effect on the spindle microtubules, leading to an increase in the percentage of cells in arrested metaphase .
Biochemical Pathways
It is known that similar compounds can interfere with photosynthesis and respiration in vivo and in vitro .
Pharmacokinetics
It is suggested that similar compounds are either absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide, but that translocation from the root to the top is minimal .
Result of Action
It is known that similar compounds cause swelling of the root tip, a universally recognized morphological effect .
Action Environment
It is suggested that similar compounds can be antidoted with certain organophosphorus insecticides .
properties
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O6/c1-13(2,3)11(12(21)26-4)18-10-8(19(22)23)5-7(14(15,16)17)6-9(10)20(24)25/h5-6,11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHPJYVIQACAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

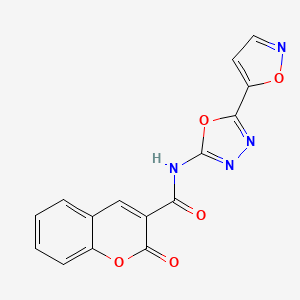
![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2705129.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)
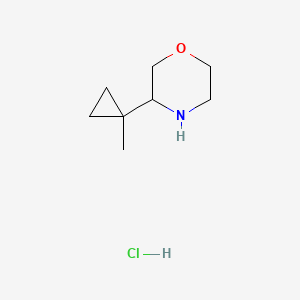
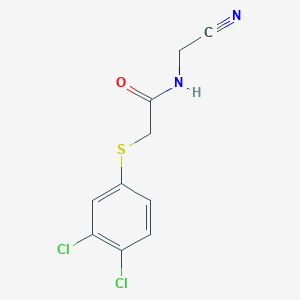
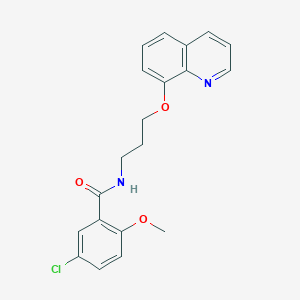
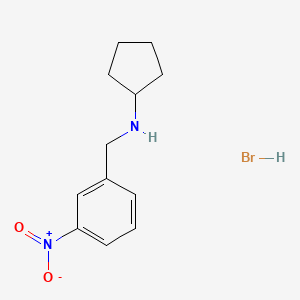

![(E)-2-(((6-(tert-butyl)-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino)methyl)phenyl 2-methoxybenzoate](/img/structure/B2705139.png)

